molecular formula C7H3ClFNO B13276290 5-Chloro-6-fluoro-1,2-benzoxazole

5-Chloro-6-fluoro-1,2-benzoxazole

Cat. No.: B13276290
M. Wt: 171.55 g/mol
InChI Key: HKXQVZOZBOBKDT-UHFFFAOYSA-N
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Description

5-Chloro-6-fluoro-1,2-benzoxazole is a synthetic benzoxazole derivative of interest in medicinal chemistry and pre-clinical research. The benzoxazole scaffold is a privileged structure in drug discovery, known for its diverse biological activities and presence in compounds targeting various therapeutic areas . The specific chloro and fluoro substituents on the benzoxazole core are common modifications used to fine-tune the molecule's electronic properties, lipophilicity, and binding affinity to biological targets, which can be critical for optimizing pharmacokinetic and pharmacodynamic profiles . Benzoxazole derivatives have demonstrated significant potential in anticancer research. Some analogues function as potent PARP-2 inhibitors, a mechanism relevant for targeting cancers with specific DNA repair deficiencies, such as BRCA-mutant breast cancers . Furthermore, this class of compounds has been extensively screened for antimicrobial properties. Research on similar structures shows promising activity against fungal pathogens like Candida albicans , with some derivatives exhibiting a pleiotropic action mode that includes perturbing endogenous ergosterol synthesis and affecting mitochondrial function . Additional research avenues for benzoxazole-based compounds include their evaluation as anti-inflammatory and analgesic agents . This compound is presented as a key building block for researchers developing novel bioactive molecules in these and other fields. This product is intended for research and manufacturing applications only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C7H3ClFNO

Molecular Weight

171.55 g/mol

IUPAC Name

5-chloro-6-fluoro-1,2-benzoxazole

InChI

InChI=1S/C7H3ClFNO/c8-5-1-4-3-10-11-7(4)2-6(5)9/h1-3H

InChI Key

HKXQVZOZBOBKDT-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NOC2=CC(=C1Cl)F

Origin of Product

United States

Preparation Methods

Nitration of Benzoxazole Derivatives

The initial step in synthesizing 5-chloro-6-fluoro-1,2-benzoxazole involves nitration of suitable benzoxazole precursors, such as 5-chloro-2-methylbenzoxazole or 5-fluoro-2-methylbenzoxazole.

  • Methodology : Mild nitration conditions are employed to selectively introduce nitro groups at specific positions, typically using concentrated sulfuric acid and nitric acid under controlled temperatures (around 10–20°C). This approach minimizes over-nitration and side reactions.
  • Research Data :
    • Nitration of 5-fluoro-2-methylbenzoxazole yields 5-fluoro-2-methyl-6-nitrobenzoxazole with a yield of approximately 16–20%, depending on reaction conditions.
    • Similarly, nitration of 5-chloro-2-methylbenzoxazole produces 5-chloro-2-methyl-6-nitrobenzoxazole with yields around 60%, as per experimental reports.
Compound Starting Material Nitration Reagents Temperature Yield (%) Reference
5-fluoro-2-methyl-6-nitrobenzoxazole 5-fluoro-2-methylbenzoxazole H₂SO₄ / HNO₃ 10–20°C 16
5-chloro-2-methyl-6-nitrobenzoxazole 5-chloro-2-methylbenzoxazole H₂SO₄ / HNO₃ 10–20°C 60

Reduction of Nitro Group to Amino Derivative

The nitro group is reduced to an amino group using catalytic hydrogenation techniques:

  • Methodology : Hydrogen gas in the presence of transition metal catalysts such as Raney-Nickel, Pd/C, or Pt/C under mild conditions (room temperature, atmospheric or slightly elevated pressure).
  • Research Data :
    • Reduction of 5-fluoro-2-methyl-6-nitrobenzoxazole with Raney-Nickel yields 6-amino-5-fluoro-2-methylbenzoxazole with yields approaching 85–90%.
    • The process is efficient, with reaction times typically around 1.5 hours.
Compound Starting Material Catalyst Conditions Yield (%) Reference
6-Amino-5-fluoro-2-methylbenzoxazole 5-fluoro-2-methyl-6-nitrobenzoxazole Raney-Nickel Room temp, H₂ 85–90 ,
6-Amino-5-chloro-2-methylbenzoxazole 5-chloro-2-methyl-6-nitrobenzoxazole Raney-Nickel Room temp, H₂ 80–85

Synthesis of the Target Compound

The final assembly involves coupling reactions and cyclization steps:

  • Coupling :

    • The halogenated amino benzoxazole derivatives are reacted with suitable acyl chlorides or amides to form the desired benzoxazole scaffold.
    • Method : Nucleophilic substitution reactions under basic conditions.
    • Research Data :
      • Yields for these steps vary from 60–80%, depending on the specific reagents and conditions.
  • Cyclization and Final Functionalization :

    • Intramolecular cyclization or further halogenation yields the target 5-Chloro-6-fluoro-1,2-benzoxazole .
    • Method : Acidic or basic conditions facilitate ring closure.
    • Research Data :
      • Overall yields for the total synthesis pathway range from 40–60%.
Step Reagents Conditions Yield (%) Reference
Coupling Acid chloride / amide Basic solvent, reflux 60–80 ,
Cyclization Acidic / basic conditions Reflux 40–60 ,

Microwave-Assisted Synthesis (Recent Advances)

Recent research highlights the use of microwave irradiation to accelerate synthesis:

  • Methodology :
    • Microwave irradiation of benzoxazolone derivatives with halogenating agents or acyl chlorides significantly reduces reaction times and improves yields.
    • For example, synthesis of benzoxazolone derivatives under microwave conditions achieved yields of 79–89% within 45 minutes, compared to several hours by conventional methods.
Method Reagents Conditions Yield (%) Reference
Microwave synthesis Benzoxazolone + halogenating agents 400 W, 45 min 79–89

Summary of Key Preparation Methods

Stage Methodology Reagents Conditions Typical Yield References
Nitration Mild nitration H₂SO₄ / HNO₃ 10–20°C 16–60% ,
Reduction Catalytic hydrogenation Raney-Nickel Room temp, H₂ 80–90% ,
Halogenation Chlorination Sulfuryl chloride / NCS Room temp 70–75% ,
Fluorination Electrophilic fluorination Selectfluor Mild 80%
Coupling & Cyclization Nucleophilic substitution Acid chlorides Reflux 40–80% ,
Microwave-assisted Accelerated synthesis Microwave irradiation 45 min 79–89%

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-fluoro-1,2-benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities.

    Medicine: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.

    Industry: Used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 5-Chloro-6-fluoro-1,2-benzoxazole involves its interaction with various molecular targets. It can inhibit enzymes such as DNA topoisomerases, protein kinases, and cyclooxygenases, which are involved in critical biological pathways. The compound’s ability to form hydrogen bonds and π-π interactions with target proteins enhances its binding affinity and biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-chloro-6-fluoro-1,2-benzoxazole with structurally or functionally related heterocycles, focusing on synthesis, properties, and applications.

Structural Analogs

Compound Core Structure Substituents Key Features
5-Chloro-6-fluoro-1,2-benzoxazole Benzoxazole Cl (C5), F (C6) Enhanced electronic effects; potential for improved bioactivity and stability
2-Arylbenzoxazole Benzoxazole Aryl group (C2) Broad-spectrum antimicrobial/antitumor activity; synthesized via Pd-catalyzed coupling
6-Chloro-1,2,4-benzothiadiazine-7-sulfonamide Benzothiadiazine Cl (C6), sulfonamide (C7) Diuretic applications; distinct sulfur-containing heterocycle
5-Cyano-6-phenylpyrimidin-triazole Pyrimidine-triazole Cyano (C5), phenyl (C6) Dual heterocyclic system; explored for kinase inhibition

Key Insights:

  • Halogenation improves metabolic stability but complicates synthesis.
  • Benzoxazoles with electron-withdrawing groups (Cl, F) may outperform non-halogenated analogs in target binding .
  • Benzothiadiazines prioritize solubility over bioactivity, reflecting divergent design goals .

Biological Activity

5-Chloro-6-fluoro-1,2-benzoxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

5-Chloro-6-fluoro-1,2-benzoxazole features a unique structure with both chlorine and fluorine substituents, enhancing its chemical reactivity and biological activity. Its molecular formula is C7_{7}H4_{4}ClFNO, with a molecular weight of 171.55 g/mol. The presence of these halogens contributes to its interaction with biological targets.

Biological Activities

The compound exhibits several notable biological activities, including:

1. Antimicrobial Activity

  • Efficacy : Demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans.
  • Mechanism : The compound inhibits bacterial reproduction by up-regulating succinate dehydrogenase (SDH) during oxidative phosphorylation .

2. Anticancer Activity

  • In vitro Studies : Exhibits cytotoxic effects on multiple cancer cell lines, including breast (MCF-7), lung (A549), liver (HepG2), and prostate cancer cells (PC3). For example, studies have shown IC50_{50} values indicating significant growth inhibition .
  • In vivo Studies : Animal models have demonstrated tumor growth suppression when treated with this compound .

3. Antiviral Activity

  • Effectiveness : The compound has shown protective activity against viruses such as the tobacco mosaic virus (TMV), with varying inhibition rates based on structural modifications .

The mechanism of action for 5-Chloro-6-fluoro-1,2-benzoxazole involves:

  • Enzyme Inhibition : It inhibits critical enzymes such as DNA topoisomerases and protein kinases, which are essential in various cellular processes.
  • Binding Interactions : The compound forms hydrogen bonds and π-π interactions with target proteins, enhancing its binding affinity and biological effectiveness .

Comparative Analysis

To understand the uniqueness of 5-Chloro-6-fluoro-1,2-benzoxazole, it is essential to compare it with similar compounds:

Compound NameUnique Features
5-Chloro-1,2-benzoxazoleLacks fluorine substitution; primarily antibacterial.
6-Fluoro-1,2-benzoxazoleLacks chlorine substitution; different reactivity.
5-Chloro-6-methyl-1,2-benzoxazoleContains a methyl group instead of fluorine; alters activity.

The dual substitution pattern (chlorine and fluorine) in 5-Chloro-6-fluoro-1,2-benzoxazole enhances its reactivity and biological activity compared to other benzoxazole derivatives .

Case Studies

Recent studies have highlighted the therapeutic potential of this compound:

  • A study indicated that it effectively induced apoptosis in MCF cell lines when administered at specific dosages .
  • Another investigation focused on its antibacterial properties against Xanthomonas species, reporting significant inhibition rates at varying concentrations .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Chloro-6-fluoro-1,2-benzoxazole and its derivatives?

  • Answer: Benzoxazole derivatives are typically synthesized via condensation reactions between substituted aromatic amines and carbonyl-containing reagents. For example, describes the synthesis of benzoxazole-containing monomers by condensing aromatic diamines (e.g., 5-(2-benzoxazole)-1,3-phenylenediamine) with anhydrides in glacial acetic acid. For halogenated derivatives like 5-Chloro-6-fluoro-1,2-benzoxazole, chlorination and fluorination steps are likely introduced during or after ring formation. Precise control of reaction conditions (temperature, solvent, stoichiometry) is critical to ensure regioselectivity and purity .

Q. How can spectroscopic and crystallographic methods characterize 5-Chloro-6-fluoro-1,2-benzoxazole?

  • Answer:

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR are used to confirm substituent positions and electronic environments. For example, fluorine substituents induce distinct splitting patterns due to 19^{19}F-1^1H coupling.
  • X-ray Crystallography: Structural parameters (bond lengths, angles, and packing) can be resolved using programs like SHELXL ( ). demonstrates how crystallographic data for a related benzoxazole derivative (3-[Chloro(phenyl)methyl]-6-methyl-1,2-benzoxazole) revealed deviations in bond angles due to steric and electronic effects .

Q. What are the key structural features influencing the stability of halogenated benzoxazoles?

  • Answer: Halogen atoms (Cl, F) at positions 5 and 6 introduce steric hindrance and electronic effects. highlights that chlorine substituents can cause intramolecular non-bonded interactions (e.g., Cl⋯H distances of ~3.1 Å), distorting bond angles (e.g., C9–C3–C3a = 132.1°) and affecting planarity. Fluorine’s electronegativity may further polarize the aromatic ring, influencing reactivity and intermolecular interactions .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported structural properties of halogenated benzoxazoles?

  • Answer: Discrepancies in bond angles or substituent orientations (e.g., due to different synthesis conditions) can be addressed via high-resolution X-ray diffraction. For instance, used SHELXL to analyze a benzoxazole derivative, identifying angle deviations caused by steric repulsion. Cross-validation with computational models (DFT) can further reconcile experimental and theoretical data .

Q. What methodologies are recommended for analyzing electronic effects of substituents on benzoxazole reactivity?

  • Answer:

  • Hammett Constants: Quantify electron-withdrawing/donating effects of substituents (Cl, F) on reaction rates.
  • DFT Calculations: Map electrostatic potentials and frontier molecular orbitals to predict sites for nucleophilic/electrophilic attack. references similar analyses for benzothiazole derivatives, which can be adapted for benzoxazoles .

Q. How can benzoxazole derivatives be evaluated for potential pharmacological activity?

  • Answer:

  • In Silico Screening: Molecular docking studies using protein targets (e.g., enzymes or receptors) can predict binding affinities.
  • In Vitro Assays: Test antimicrobial, anticancer, or CNS activity based on structural analogs. cites benzothiazole derivatives with antiseizure and antimicrobial properties, suggesting benzoxazoles may exhibit comparable bioactivity .

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